![molecular formula C21H22N4O B1488574 2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2097970-53-9](/img/structure/B1488574.png)
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Übersicht
Beschreibung
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, also known as 2-benzyl-5-(6-furylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, is a synthetic organic compound with a molecular formula of C16H18N3O. It is a heterocyclic compound with a unique structure and properties. It has been studied extensively in the past few decades due to its potential applications in the fields of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research. It has been used as a model compound for studies of the structure-activity relationships of heterocyclic compounds, as well as for the synthesis of other heterocyclic compounds. It has also been used in the synthesis of drugs and other biologically active compounds. Additionally, it has been used in the study of the effects of various organic compounds on biological systems.
Wirkmechanismus
The mechanism of action of 2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is not yet fully understood. However, it is believed that its unique structure and properties allow it to interact with various biological systems in a variety of ways. It has been suggested that it may interact with proteins, enzymes, and other molecules to alter their function or structure. Additionally, it has been suggested that it may act as an allosteric modulator of certain enzymes, or as an agonist or antagonist of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully explored. However, it has been suggested that it may have various effects on biological systems. For example, it has been suggested that it may act as an inhibitor of certain enzymes, or as an agonist or antagonist of certain receptors. Additionally, it has been proposed that it may interact with proteins, enzymes, and other molecules to alter their function or structure.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize. Additionally, it has a unique structure and properties that make it useful for studying the structure-activity relationships of heterocyclic compounds. However, one of the main limitations is that it is not as well-studied as other compounds, so its effects on biological systems are not yet fully understood.
Zukünftige Richtungen
Given the potential applications of 2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, there are many possible future directions for research. One possible direction is to explore its effects on various biological systems, such as its interactions with proteins, enzymes, and other molecules. Additionally, further research could be conducted to explore its potential as an inhibitor of certain enzymes, or as an agonist or antagonist of certain receptors. Additionally, further research could be done to explore its potential as a drug or other biologically active compound. Finally, further research could be done to explore its potential as a model compound for studying
Eigenschaften
IUPAC Name |
2-benzyl-5-[6-(furan-2-yl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-2-5-16(6-3-1)11-24-12-17-14-25(15-18(17)13-24)21-9-8-19(22-23-21)20-7-4-10-26-20/h1-10,17-18H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLLVGDKSVLXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



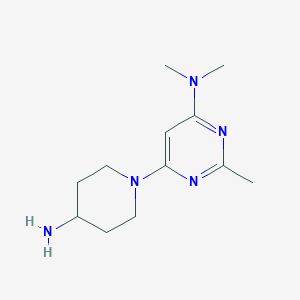
![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)

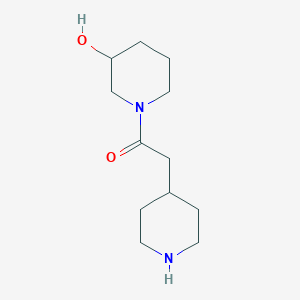
![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)

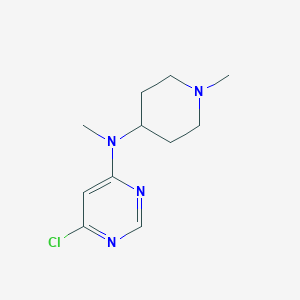
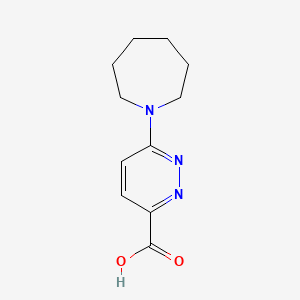

![[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1488508.png)
![1-[(Cyclopropylamino)methyl]cyclopentan-1-amine](/img/structure/B1488509.png)

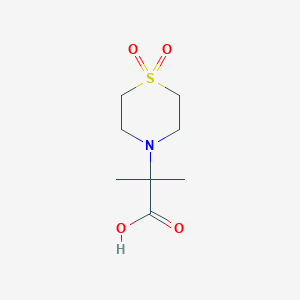
![methyl({[1-(3-methylbutyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488514.png)